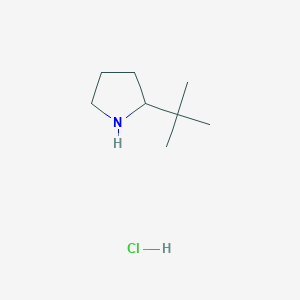

2-Tert-butylpyrrolidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-tert-butylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2,3)7-5-4-6-9-7;/h7,9H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOKNWIGPRCWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558478-78-7 | |

| Record name | 2-tert-butylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-tert-butylpyrrolidine hydrochloride CAS 558478-78-7 properties

An In-depth Technical Guide to 2-tert-Butylpyrrolidine Hydrochloride: A Chiral Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Pyrrolidines

2-tert-Butylpyrrolidine hydrochloride (CAS 558478-78-7) is a valuable chiral building block in medicinal chemistry and synthetic organic chemistry. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold found in numerous natural products and pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat, aromatic rings.[1] The incorporation of a sterically demanding tert-butyl group at the 2-position introduces a significant chiral center, which is crucial for achieving high selectivity and potency in drug candidates by facilitating specific interactions with enantioselective biological targets like enzymes and receptors. This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of this important synthetic intermediate.

Part 1: Core Physicochemical and Computational Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. These properties dictate storage conditions, solvent selection for reactions, and potential analytical characterization methods.

Key Physicochemical Data

The essential properties of 2-tert-butylpyrrolidine hydrochloride are summarized below. The data is compiled from various chemical suppliers and databases, ensuring a reliable overview for laboratory use.[2][3][4]

| Property | Value | Source(s) |

| CAS Number | 558478-78-7 | [2][3] |

| Molecular Formula | C₈H₁₈ClN | [3] |

| Molecular Weight | 163.69 g/mol | [3][4] |

| Physical Form | Solid | |

| Purity | Typically ≥97-98% | [2][3][4] |

| Storage Temperature | Room temperature; keep dry and cool. | [2][3] |

| InChI | 1S/C8H17N.ClH/c1-8(2,3)7-5-4-6-9-7;/h7,9H,4-6H2,1-3H3;1H | [2][4] |

| InChI Key | AAOKNWIGPRCWII-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | CC(C)(C)C1CCCN1.Cl | [3][4] |

Computational Chemistry Data

Computational models provide valuable predictions for a molecule's behavior in biological systems, such as its membrane permeability and partitioning.

| Parameter | Predicted Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [3] |

| LogP (Octanol-Water Partition Coeff.) | 2.2063 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 0 | [3] |

Part 2: Synthetic Strategy and Rationale

While specific proprietary synthesis routes for 2-tert-butylpyrrolidine hydrochloride are not publicly detailed, a logical and common approach involves the construction of the pyrrolidine ring followed by conversion to the hydrochloride salt. The choice of reagents and reaction conditions is dictated by the need to control stereochemistry and achieve high yields.

Generalized Synthetic Workflow

A plausible synthetic pathway could involve the asymmetric reduction of a suitable pyrroline precursor. The final step is the treatment with hydrochloric acid to afford the stable, solid hydrochloride salt, which is easier to handle and store than the free base.

Causality Behind Experimental Choices:

-

Asymmetric Synthesis: The use of a chiral starting material or a chiral catalyst during the reduction step is paramount. This ensures the final product has a high enantiomeric excess, which is critical for its application in developing stereospecific drugs.

-

Grignard/Organolithium Reagents: Reagents like tert-butylmagnesium chloride or tert-butyllithium are common choices for introducing the bulky tert-butyl group onto an electrophilic carbon, such as the carbon of an imine or a related functional group in the pyrroline ring.

-

Hydrochloride Salt Formation: The free amine (the "free base") is often an oil or low-melting solid that can be difficult to purify and is susceptible to oxidation. Converting it to the hydrochloride salt increases its stability, renders it a crystalline solid for easier handling and purification, and improves its shelf-life.[5]

Part 3: Applications in Drug Discovery and Development

The primary utility of 2-tert-butylpyrrolidine hydrochloride is as a chiral building block. Its structure is incorporated into larger, more complex molecules to impart specific physicochemical and biological properties.

Role as a Chiral Scaffold

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in drugs targeting a wide array of diseases, including those affecting the central nervous system, cancer, and infectious agents.[1]

-

Stereochemical Control: The fixed stereocenter of the 2-tert-butyl group acts as an anchor, influencing the spatial orientation of other substituents on the final molecule. This three-dimensional arrangement is often the key to selective binding with a biological target.

-

Improved Physicochemical Properties: The saturated, aliphatic nature of the pyrrolidine ring can improve properties like solubility and metabolic stability compared to aromatic systems.

-

Vector for Further Functionalization: The secondary amine within the pyrrolidine ring provides a reactive handle for further chemical modification, allowing chemists to build out the molecule and optimize its activity.

Part 4: Analytical Characterization Protocols

Protocol for NMR and MS Analysis

Objective: To confirm the structure and assess the purity of the compound.

Methodology:

-

Sample Preparation (¹H and ¹³C NMR):

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. D₂O is a good choice for hydrochloride salts to ensure solubility.

-

Vortex the tube gently until the sample is fully dissolved.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans due to the low natural abundance of ¹³C.

-

-

Sample Preparation (MS):

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

-

MS Acquisition:

-

Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺, where 'M' is the free base.

-

Expected Analytical Data

| Analysis | Expected Results |

| ¹H NMR | - A large singlet at ~0.9-1.2 ppm integrating to 9 protons (the tert-butyl group).- A series of multiplets between ~1.5-3.5 ppm corresponding to the 7 protons on the pyrrolidine ring.- A broad signal for the two N-H protons (or one if exchanged with D₂O). |

| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group (~30-35 ppm) and a signal for the methyl carbons (~25-30 ppm).- Four distinct signals for the carbons of the pyrrolidine ring, typically in the range of 20-60 ppm. |

| Mass Spec (ESI+) | The primary ion observed will be for the free base (C₈H₁₇N). The expected m/z for the protonated molecule [M+H]⁺ is approximately 128.14. |

Part 5: Safety, Handling, and Storage

Proper handling of all chemicals is vital for laboratory safety. The information below is synthesized from available Safety Data Sheets (SDS).[4][8][9]

Hazard Identification and Classification

2-tert-butylpyrrolidine hydrochloride is classified with the following hazards:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark)[4] | Warning [4][8] | H302: Harmful if swallowed.[4] |

| Skin Irritation | GHS07 (Exclamation Mark)[4] | Warning [4][8] | H315: Causes skin irritation.[4][8] |

| Eye Irritation | GHS07 (Exclamation Mark)[4] | Warning [4][8] | H319: Causes serious eye irritation.[4][8] |

| STOT SE 3 | GHS07 (Exclamation Mark)[4] | Warning [4] | H335: May cause respiratory irritation.[4][9] |

Safe Handling and Personal Protective Equipment (PPE)

Protocol for Safe Handling:

-

Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][8]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[8]

Spill Response Protocol

In the event of a spill, a structured response is necessary to ensure safety and minimize environmental contamination.[8][9]

References

-

SAFETY DATA SHEET. (2018, October 5). Fisher Scientific. Retrieved March 7, 2024, from [Link]

- Synthesis of pyrrolidine compounds. (n.d.). Google Patents.

-

1 NMR spectra and HPLC chromatograms. (n.d.). PeerJ. Retrieved March 7, 2024, from [Link]

-

3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. (2022, March 16). MDPI. Retrieved March 7, 2024, from [Link]

-

2-butylpyrrolidine hydrochloride (C8H17N). (n.d.). PubChemLite. Retrieved March 7, 2024, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI. Retrieved March 7, 2024, from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Tert-butyl)pyrrolidine hydrochloride | 558478-78-7 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents [patents.google.com]

- 6. peerj.com [peerj.com]

- 7. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains [mdpi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.co.uk [fishersci.co.uk]

A Tale of Two Isomers: An In-depth Technical Guide to the Contrasting Applications of (S)- and (R)-2-tert-butylpyrrolidine Hydrochloride

For distribution to: Researchers, scientists, and drug development professionals.

In the realm of stereochemistry, the subtle yet profound difference between enantiomers—molecules that are mirror images of each other—governs their interactions with the chiral world of biology and chemistry. This guide provides a detailed exploration of (S)-2-tert-butylpyrrolidine hydrochloride and its (R)-enantiomer, two pivotal chiral building blocks whose distinct three-dimensional arrangements dictate their specialized and often contrasting uses in asymmetric organocatalysis and pharmaceutical synthesis.

The Core Principle: Chirality and Steric Hindrance as Tools of Control

The synthetic utility of 2-tert-butylpyrrolidine is rooted in two key structural features: the inherent chirality of the pyrrolidine ring and the significant steric bulk of the tert-butyl group at the C2 position. The pyrrolidine scaffold is a privileged motif in organocatalysis, capable of activating substrates through the formation of transient enamine or iminium ion intermediates.[1][2] The large tert-butyl group acts as a powerful stereodirecting element.[3] It effectively shields one face of the reactive intermediate, forcing incoming reagents to approach from the less hindered side.

The absolute configuration—whether it is (S) or (R)—determines which face is shielded. This fundamental principle is the cornerstone of their application: the (S)-enantiomer will produce a product with one specific stereochemistry, while the (R)-enantiomer will yield the mirror-image product. This stereochemical dichotomy is not a limitation but a powerful advantage, providing synthetic chemists with access to either enantiomer of a target molecule by simply selecting the appropriate catalyst.[4]

PART 1: The Workhorse of Asymmetric Synthesis: (S)-2-tert-butylpyrrolidine

The (S)-enantiomer of 2-tert-butylpyrrolidine and its derivatives are extensively used as organocatalysts to produce (S)-configured products in a variety of crucial carbon-carbon bond-forming reactions.

Key Application: Asymmetric Aldol Reactions

The direct asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are common structural units in complex natural products and pharmaceuticals.[5] Catalysts derived from (S)-2-tert-butylpyrrolidine excel in this transformation.

Mechanism of Action: The catalyst reacts with a donor ketone to form a chiral enamine. The bulky tert-butyl group of the (S)-catalyst effectively blocks the Si-face of the enamine. Consequently, the acceptor aldehyde is directed to approach from the Re-face, leading to the preferential formation of the syn-aldol product with a specific, predictable absolute stereochemistry.[6]

Experimental Protocol: Representative Asymmetric Aldol Reaction [7]

This protocol describes a typical setup for an organocatalyzed aldol reaction.

-

Reaction Setup: To a vial, add the acceptor aldehyde (e.g., p-nitrobenzaldehyde, 0.5 mmol), the donor ketone (e.g., cyclohexanone, 2.5 mmol), and the (S)-pyrrolidine-based organocatalyst (5 mol%).

-

Solvent and Additives: The reaction can often be run solvent-free or in a minimal amount of a non-polar solvent. An acidic additive, such as trifluoroacetic acid (TFA), is often used to facilitate catalyst turnover.[7]

-

Reaction Conditions: Cool the mixture to 0 °C and stir for the required duration (typically several hours to days), monitoring progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to isolate the β-hydroxy ketone product.

-

Analysis: The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by ¹H NMR spectroscopy and chiral-phase HPLC analysis, respectively.[7]

PART 2: Accessing the Opposite Enantiomer: The Role of (R)-2-tert-butylpyrrolidine

The primary use of the (R)-enantiomer is to provide access to the opposite enantiomeric series of products. In drug development, it is common for one enantiomer of a drug to be therapeutically active while the other is inactive or even harmful.[8] Therefore, having a reliable method to synthesize either enantiomer is of paramount importance.[4]

Key Application: Stereodivergent Synthesis in Drug Discovery

By simply swapping the (S)-catalyst for the (R)-catalyst, researchers can synthesize the enantiomer of a target molecule. This "stereodivergent" approach is highly efficient. For example, if a drug candidate with an (R)-configuration at a key stereocenter is required, a catalyst derived from (R)-2-tert-butylpyrrolidine would be the logical choice. This allows for the targeted synthesis of biologically active molecules and their enantiomers for comparative studies.[4][9]

Table 1: Enantiomeric Outcome as a Function of Catalyst Configuration in a Model Michael Addition

| Catalyst Enantiomer | Carbonyl Donor | Acceptor | Product Configuration | Enantiomeric Excess (ee) |

| (S)-derivative | Cyclohexanone | β-Nitrostyrene | (R,S)-adduct | >95% |

| (R)-derivative | Cyclohexanone | β-Nitrostyrene | (S,R)-adduct | >95% |

This table illustrates how the choice of catalyst enantiomer directly dictates the chirality of the resulting product in an asymmetric Michael addition, a common reaction in organocatalysis.[10]

PART 3: Visualizing the Mechanism of Stereocontrol

To understand how these catalysts achieve such high levels of stereocontrol, it is essential to visualize the catalytic cycle. The following diagram illustrates the key steps in an enamine-mediated activation pathway common to both (S)- and (R)-pyrrolidine catalysts.

Caption: Generalized organocatalytic cycle for pyrrolidine-catalyzed aldol reactions.

This diagram shows the formation of the crucial chiral enamine intermediate. The large tert-butyl group on the catalyst (not explicitly drawn but implied in the chirality) creates a sterically hindered facial environment, forcing the aldehyde to approach from one specific direction during the C-C bond formation step. This single event locks in the stereochemistry of the final product.

Conclusion: A Tool for Precision Synthesis

The distinct applications of (S)- and (R)-2-tert-butylpyrrolidine hydrochloride are a clear demonstration of the power of stereochemistry in modern organic synthesis. They are not interchangeable reagents but rather complementary tools that provide chemists with precise control over molecular architecture. By understanding the fundamental principles of sterically-driven stereocontrol, researchers can rationally select the appropriate enantiomer to construct complex, single-enantiomer molecules for applications ranging from fundamental research to the development of next-generation pharmaceuticals.

References

-

Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. Available at: [Link]

-

Mossé, S., Andrey, O., & Alexakis, A. (2006). The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions. CHIMIA International Journal for Chemistry, 60(5), 271-274. Available at: [Link]

-

Tanaka, F., Bethi, V., Zahra, S. B., & Rupanawar, B. D. (2023). Selective Vinylogous Aldol Reactions of β-Methyl-Substituted Cyclic Enones with Isatins Catalyzed by DBU and Pyrrolidine. ChemistryOpen, 12(8), e202300095. Available at: [Link]

-

Scaggiante, F., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2215. Available at: [Link]

-

Gualandi, A., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(43), 8051-8056. Available at: [Link]

-

Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 13(1), 2-24. Available at: [Link]

-

Sagan, C., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. Available at: [Link]

-

Tukhbatullin, A. A., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1888. Available at: [Link]

-

Carballo, R. M., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 590-596. Available at: [Link]

-

Bray, A. M., et al. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs of the Future, 27(2), 145. Available at: [Link]

-

Singh, V. K. (2009). Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry - Section B, 48B(3), 429-432. Available at: [Link]

-

Tsyrenova, A. A., et al. (2022). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Molecules, 27(19), 6523. Available at: [Link]

-

White, J. D., & Shaw, S. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Tetrahedron, 63(47), 11726-11734. Available at: [Link]

-

Drabina, P., et al. (2016). Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application. Molecules, 21(7), 896. Available at: [Link]

-

Evans, D. A., & Wu, J. (2005). A catalytic enantioselective stereodivergent aldol reaction. Journal of the American Chemical Society, 127(24), 8006-8007. Available at: [Link]

-

Chen, Y., et al. (2021). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bond. Angewandte Chemie International Edition, 60(38), 20756-20763. Available at: [Link]

-

Supporting Information for 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). Available at: [Link]

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. art.torvergata.it [art.torvergata.it]

- 4. Portico [access.portico.org]

- 5. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 10. chimia.ch [chimia.ch]

Comprehensive Technical Guide: 2-tert-Butylpyrrolidine Hydrochloride

Executive Summary

2-tert-Butylpyrrolidine hydrochloride is a specialized heterocyclic building block characterized by the presence of a sterically demanding tert-butyl group adjacent to the secondary amine of the pyrrolidine ring. This structural feature is critical in medicinal chemistry for modulating the conformational space of drug candidates, particularly in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

As a Senior Application Scientist, I emphasize that while the tert-butyl group enhances metabolic stability and lipophilicity, it also introduces significant synthetic challenges due to steric hindrance. This guide provides a technical deep-dive into its physicochemical properties, synthesis pathways, and handling protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Identity Data

| Parameter | Technical Specification |

| IUPAC Name | 2-tert-butylpyrrolidine hydrochloride |

| CAS Number | 558478-78-7 |

| Molecular Formula | C₈H₁₈ClN (C₈H₁₇N · HCl) |

| Molecular Weight | 163.69 g/mol |

| SMILES | CC(C)(C)C1CCCN1.Cl |

| Appearance | White to pale yellow crystalline solid |

| Chirality | Available as Racemate, (R)-, or (S)- enantiomers |

Physical Properties Analysis

Melting Point & Phase Behavior: Unlike common reagents with sharp, universally cited melting points, 2-tert-butylpyrrolidine HCl exhibits batch-dependent thermal behavior.

-

Observed State: Solid at ambient temperature.

-

Melting Range: Typically >150°C (decomposition) for high-purity crystalline salts. However, commercial samples often exhibit lower or broader ranges due to:

-

Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which depresses the melting point significantly.

-

Polymorphism: Rapid precipitation during synthesis can lead to amorphous forms with undefined melting transitions.

-

-

Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (hexane, toluene).

Scientist's Note: For critical characterization, do not rely solely on capillary melting point. Use Differential Scanning Calorimetry (DSC) to distinguish between moisture loss (endotherm <100°C) and the true melting/decomposition event.

Synthesis & Manufacturing Workflows

The introduction of a bulky tert-butyl group at the 2-position of the pyrrolidine ring is synthetically non-trivial. Standard nucleophilic substitution is often ineffective due to steric hindrance. Two primary industrial routes are employed:

Route A: The Pyrrole Oxidation-Reduction Pathway

This route is preferred for scale-up as it avoids organolithium reagents at late stages.

-

Precursor Formation: Paal-Knorr synthesis or functionalization of pyrrole.

-

Cyclization: Formation of the pyrroline intermediate.

-

Reduction: Catalytic hydrogenation to the pyrrolidine.

Route B: Organometallic Addition to Nitrones

This route allows for high enantioselectivity if chiral auxiliaries are used.

-

Nitrone Formation: Oxidation of the pyrrolidine precursor.

-

Nucleophilic Attack: Addition of tert-butyllithium (t-BuLi) or Grignard reagent.

Synthesis Visualization

Figure 1: Comparative synthetic workflows for sterically hindered pyrrolidines.

Applications in Drug Discovery[4]

Conformational Locking

The tert-butyl group acts as a "conformation anchor." In drug design, placing this group adjacent to the nitrogen restricts the rotation of the N-C bond.

-

Mechanism: The steric bulk forces the pyrrolidine ring into a specific pucker, pre-organizing the molecule for binding to a receptor pocket.

-

Impact: Increases binding affinity (lower

) by reducing the entropic penalty upon binding.

Kinase Inhibition

Derivatives of 2-tert-butylpyrrolidine are frequently explored as scaffolds for Tyrosine Kinase Inhibitors (TKIs) . The hydrophobic tert-butyl group often occupies the hydrophobic back-pocket (Gatekeeper region) of the kinase ATP-binding site.

Experimental Protocols

Melting Point Determination (Standard Operating Procedure)

Since the HCl salt is hygroscopic, standard open-capillary methods yield inaccurate results.

Protocol:

-

Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over

to remove surface moisture. -

Sealing: Load the sample into a glass capillary and flame seal the open end immediately to prevent moisture re-absorption.

-

Ramping: Heat at 10°C/min until 100°C, then reduce rate to 1°C/min.

-

Observation: Record the onset of liquefaction (meniscus formation) and the final clear point.

Handling & Storage

-

Hygroscopicity: Extreme. Store under nitrogen or argon atmosphere.

-

Stability: Stable at room temperature if kept dry. Degrades slowly in aqueous solution if pH > 9 (free base oxidation).

-

Safety:

References

-

Sigma-Aldrich. 2-tert-Butylpyrrolidine hydrochloride Product Sheet (CAS 558478-78-7).Link

-

ChemScene. 2-(Tert-butyl)pyrrolidine hydrochloride Technical Data.Link

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Pyrrolidine Derivatives.Link

-

MDPI Molecules. Synthesis and Properties of Sterically Hindered Pyrrolidine Nitroxides. (Contextual synthesis data). Link

-

Fluorochem. Safety Data Sheet: 2-(tert-butyl)pyrrolidine HCl.[2]Link

Sources

The Steric Hindrance Effects of the tert-Butyl Group in Pyrrolidine Rings: A Technical Guide to Conformational Control and Drug Discovery Applications

Introduction

As a Senior Application Scientist, I frequently encounter the challenge of stabilizing flexible molecular scaffolds to improve target affinity, direct stereochemistry, or enhance metabolic half-life. The pyrrolidine ring—a ubiquitous five-membered nitrogen heterocycle found in countless natural products and pharmaceuticals—is inherently highly flexible, rapidly interconverting between various envelope and half-chair conformations. To harness this scaffold effectively in drug development and catalysis, we must exert absolute conformational control.

Enter the tert-butyl group. With an immense A-value (approximately 4.8 kcal/mol), the tert-butyl substituent is the archetypal sterically demanding group. When installed on a pyrrolidine ring, its sheer steric bulk dictates the entire conformational landscape of the molecule. This whitepaper explores the causality behind these steric effects, detailing how tert-butyl substitution mechanically locks ring pucker, directs organocatalytic stereoselectivity, and shields reactive centers in advanced medicinal chemistry.

Conformational Locking: The Dominance of Steric Bulk over Stereoelectronics

In the design of collagen mimetics and conformationally constrained peptides, controlling the pucker of the proline (pyrrolidine) ring is paramount. Historically, chemists have relied on stereoelectronic effects—such as the gauche effect induced by a 4-fluoro substituent—to bias the ring into a Cγ-exo or Cγ-endo envelope conformation.

However, introducing a tert-butyl group at the C-4 position overrides these subtle electronic effects through brute-force steric hindrance. Because of its massive volume, the tert-butyl group absolutely insists on occupying a pseudoequatorial orientation to minimize transannular 1,3-diaxial-like steric clashes.

Causality in Action: According to seminal studies by 1, when a tert-butyl group is installed in the cis-configuration relative to the C-2 carboxylate, forcing the tert-butyl group into a pseudoequatorial position mechanically levers the ring into a strict cis-exo pucker[1]. Conversely, a trans-4-tert-butyl substitution forces a trans-endo pucker[1]. This is a purely steric phenomenon, offering a powerful alternative to electronegative substituents for preorganizing peptide backbones[2].

Organocatalysis: Dictating Facial Selectivity via Steric Clashes

In asymmetric organocatalysis, chiral pyrrolidine derivatives condense with aldehydes or ketones to form reactive enamine or iminium intermediates. The stereochemical outcome of the subsequent reaction relies entirely on shielding one face of these intermediates.

When a tert-butyl group is placed at the C-2 position of the pyrrolidine ring, it exerts extreme steric pressure on the adjacent enamine double bond.

Mechanistic Insight: Computational and NMR studies reveal that for enamines derived from 2-tert-butylpyrrolidine, the steric clash between the bulky tert-butyl group and the alkene moiety makes the s-cis conformation energetically prohibitive[3]. Consequently, the enamine is locked in the s-trans conformation[4]. This rigid geometry perfectly shields one face of the nucleophilic enamine, ensuring that incoming electrophiles can only approach from the opposite trajectory, yielding near-perfect enantioselectivity[3].

Steric Shielding: Protecting Radicals and Labile Sites

Beyond conformational control, the spatial volume of the tert-butyl group acts as an impenetrable molecular shield. This is brilliantly demonstrated in the development of sterically shielded nitroxide radicals (spin labels) for in-cell Electron Paramagnetic Resonance (EPR) spectroscopy.

Standard nitroxides are rapidly reduced by biogenic antioxidants like ascorbate, destroying the EPR signal. By synthesizing highly strained 5, researchers have created a steric fortress around the N-O• radical[5].

Structural Consequence: The cis-configuration of the two massive tert-butyl groups at C-2 and C-5 forces a destabilization of the normally planar nitroxide moiety due to severe repulsion[6]. However, this same bulk physically blocks the approach of the bulky ascorbate molecule, drastically reducing the rate constant of reduction and allowing the radical to survive in highly reducing biological environments[5].

Quantitative Data Summaries

To contextualize the steric power of the tert-butyl group, the following tables summarize its conformational and kinetic impacts compared to lesser substituents.

Table 1: Conformational Effects of C-4 Substituents on Proline Derivatives

| Substituent | Configuration | Primary Driving Force | Preferred Pucker | Pseudoequatorial Preference |

| 4-Fluoro | cis | Stereoelectronic | endo | No |

| 4-Fluoro | trans | Stereoelectronic | exo | No |

| 4-tert-Butyl | cis | Steric Hindrance | exo | Yes (Strong) |

| 4-tert-Butyl | trans | Steric Hindrance | endo | Yes (Strong) |

Table 2: Kinetic Stability of Substituted Pyrrolidine Nitroxides (Ascorbate Reduction)

| Pyrrolidine Substitution | Reduction Rate Constant ( | Relative Stability |

| 2,2,5,5-Tetramethyl | ~ 2.5 × 10 | Low (Seconds half-life) |

| 2,2,5,5-Tetraethyl | ~ 1.5 × 10 | Moderate (Minutes half-life) |

| 2,5-Di-tert-butyl-2,5-diethyl | 2.0 × 10 | High (Hours half-life) |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of sterically locked pyrrolidines and the validation of their steric shielding.

Protocol A: Synthesis of Conformationally Constrained trans-4-tert-butyl-L-proline

Objective: To install a bulky tert-butyl group at C-4 via a stereoinvertive substitution, locking the pyrrolidine pucker.

-

Activation: Begin with N-Boc-4-hydroxy-L-proline tert-butyl ester. Convert the C-4 hydroxyl group into a good leaving group by reacting with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (DCM) at 0 °C to form the corresponding mesylate.

-

Cuprate Preparation: In a separate flame-dried flask under argon, prepare the sterically demanding cuprate reagent,

-BuCu(SPh)Li, by reacting tert-butyllithium with copper(I) thiophenolate at -78 °C in tetrahydrofuran (THF). -

Substitution: Slowly transfer the mesylate solution into the cuprate solution at -78 °C. Allow the reaction to warm to room temperature overnight. The bulky cuprate attacks via an S

2 mechanism, inverting the stereocenter at C-4. -

Purification & Validation: Quench with saturated NH

Cl. Extract with diethyl ether, dry over MgSO-

Self-Validating Step: Perform

H NMR and 2D NOESY. The absence of an NOE cross-peak between the C-4 proton and the C-2 proton confirms the trans relationship, while

-

Protocol B: Ascorbate Reduction Assay for Steric Shielding Evaluation

Objective: To quantify the steric protection of the N-O• radical in 2,5-di-tert-butylpyrrolidine nitroxides.

-

Sample Preparation: Prepare a 0.2 mM solution of the synthesized 2,5-di-tert-butylpyrrolidine nitroxide in phosphate-buffered saline (PBS, pH 7.4).

-

Reductant Addition: In an EPR capillary tube, mix the nitroxide solution with a freshly prepared 5.0 mM solution of ascorbic acid in PBS.

-

Kinetic EPR Measurement: Immediately insert the tube into the EPR spectrometer cavity. Record the peak-to-peak amplitude of the central line of the nitroxide triplet spectrum every 30 seconds for 2 hours.

-

Data Analysis: Plot the natural log of the EPR signal intensity versus time. The slope of the linear fit yields the pseudo-first-order rate constant (

). Divide by the ascorbate concentration to determine the second-order rate constant (-

Self-Validating Step: A

value in the range of

-

Visualizations

Caption: Conformational locking mechanism of C-4 tert-butyl substitution in pyrrolidines.

Caption: Stereocontrol pathway via steric hindrance in 2-tert-butylpyrrolidine enamines.

Conclusion

The tert-butyl group is far more than a simple lipophilic appendage; it is a precision tool for molecular engineering. By understanding the causality of its steric hindrance—whether forcing a pyrrolidine ring into a specific pucker, dictating the geometry of an enamine, or physically barricading a reactive radical—scientists can rationally design next-generation catalysts, robust spin labels, and metabolically stable therapeutics.

References

-

Koskinen, A. M. P., et al. "Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines." Journal of Organic Chemistry, 2005. 1

-

ACS Omega. "NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes." ACS Omega, 2019. 3

-

Zhurko, I. F., et al. "2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?" Molecules, 2024. 5

Sources

- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of 2-tert-Butylpyrrolidine as a Mechanistic Surrogate in Asymmetric Organocatalysis

Executive Summary

In the field of asymmetric aminocatalysis, chiral secondary amines such as the Jørgensen–Hayashi (JH) and MacMillan catalysts have revolutionized enantioselective synthesis. However, mapping their precise catalytic cycles computationally is notoriously difficult due to the vast conformational space generated by their bulky, flexible substituents (e.g., diphenylprolinol silyl ethers). To bypass this computational bottleneck without sacrificing steric fidelity, 2-tert-butylpyrrolidine has emerged as the premier mechanistic surrogate. This whitepaper explores the causality behind its use, detailing how its structural properties accurately model iminium/enamine equilibria, predict stereoselectivity, and validate the existence of transient cyclobutane intermediates in nitro-Michael reactions.

The Rationale for a Computational Surrogate

The efficacy of chiral pyrrolidine organocatalysts stems from their ability to form reactive intermediates—iminium ions and enamines—while providing a steric shield that directs the incoming reagent to a single enantiotopic face[1].

Directly computing the transition states of complex catalysts like the JH catalyst requires evaluating dozens of conformers due to the rotation of the –CPh₂OTMS group. 2-tert-butylpyrrolidine solves this by replacing the complex ether with a rigid, nonpolar tert-butyl group at the C2 position[2]. This substitution preserves the critical steric bulk required to establish the configurational (E/Z) and conformational (s-cis/s-trans) biases of the intermediates, serving as a highly accurate, self-validating model for predictive catalytic design[2].

Mechanistic Insights: Iminium and Enamine Activation

Iminium Ion Stability and E/Z Isomerism

Iminium ions are the primary reactive species in the activation of α,β-unsaturated aldehydes. The stereochemical outcome of nucleophilic attack depends entirely on the E/Z configuration of the iminium double bond. Using 2-tert-butylpyrrolidine as a model, computational studies reveal a severe steric clash between the tert-butyl group and the substrate chain in the Z-isomer. Consequently, the Z-iminium isomer is destabilized by approximately 2.1 kcal/mol relative to the E-isomer in vacuo, and 1.7 kcal/mol in polar solvents (water)[3]. This energy gap dictates that the reaction proceeds almost exclusively through the E-iminium ion, explaining the high enantioselectivity observed in experimental setups.

Enamine Catalysis and the Nitro-Michael Reaction

In reactions between aldehydes and electron-withdrawing alkenes (e.g., nitroalkenes), the catalyst forms an enamine intermediate. The orientation of the enamine double bond (s-cis vs. s-trans) is the primary stereocontrolling element.

For (S)-2-tert-butylpyrrolidine derivatives, the s-trans enamine conformer largely predominates (Keq > 10) due to steric repulsion between the tert-butyl group and the alkene moiety in the s-cis form[4]. When this s-trans enamine attacks an (E)-nitroalkene, it forms a transient zwitterion that rapidly undergoes ring closure to form a nitrocyclobutane intermediate [5].

The stability and subsequent ring-opening hydrolysis of these all-trans-nitrocyclobutanes are what ultimately release the catalyst and yield the enantioenriched Michael adduct[4]. If the cyclobutane is too stable, the catalytic cycle stalls—a phenomenon accurately predicted by 2-tert-butylpyrrolidine models[6].

Catalytic cycle of nitro-Michael addition via cyclobutane intermediates.

Quantitative Thermodynamic Profiling

To synthesize the computational findings, the following table summarizes the relative Gibbs free energies (ΔG°) and electronic energies (ΔE) of key 2-tert-butylpyrrolidine intermediates. These metrics validate why certain pathways dominate the catalytic cycle.

| Intermediate Comparison | Solvent Environment | Energy Gap / Equilibrium | Mechanistic Consequence | Ref |

| Z-iminium vs. E-iminium | In vacuo | +2.1 kcal/mol (favors E) | Enforces exclusive nucleophilic attack on the E-face. | [3] |

| Z-iminium vs. E-iminium | Water (CPCM model) | +1.7 kcal/mol (favors E) | Maintains stereocontrol even in highly polar media. | [3] |

| C3-up-C4-down vs. C3-down-C4-up | In vacuo | +0.4 kcal/mol | Minor pyrrolidine ring puckering effect on stability. | [3] |

| s-trans vs. s-cis enamine | Apolar / Polar | Keq > 10 (favors s-trans) | Dictates the formation of all-trans-nitrocyclobutanes. | [4] |

Standardized Computational Protocol

To ensure trustworthiness and reproducibility in modeling organocatalytic cycles using 2-tert-butylpyrrolidine, researchers employ a rigorous, self-validating Density Functional Theory (DFT) workflow[6].

Step-by-Step Methodology:

-

Conformational Search: Generate initial geometries for iminium/enamine species using Molecular Mechanics (e.g., MMFF94) to ensure no low-energy rotamers are missed.

-

Geometry Optimization: Optimize the lowest-energy conformers using the M06-2X functional with a 6-311+G(d,p) basis set. M06-2X is specifically chosen for its superior handling of non-covalent interactions and steric dispersion forces critical in bulky chiral amines[4].

-

Frequency Calculations: Perform vibrational frequency analysis at the same level of theory to confirm that optimized structures are true minima (zero imaginary frequencies) or transition states (one imaginary frequency).

-

Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) to simulate solvent effects (e.g., CHCl₃, DMSO, or H₂O), as solvent polarity heavily influences zwitterion stabilization and cyclobutane ring-opening[3].

-

Thermodynamic Extraction: Calculate relative Gibbs free energies (ΔG°) at 298.15 K to map the complete energy profile of the catalytic cycle.

Step-by-step computational workflow for modeling organocatalytic intermediates.

Conclusion

2-tert-butylpyrrolidine is far more than a simplified chemical structure; it is a vital computational tool that bridges the gap between theoretical thermodynamics and experimental asymmetric synthesis. By accurately mimicking the steric demands of state-of-the-art organocatalysts, it has provided definitive proof of E/Z iminium energy gaps, s-trans enamine dominance, and the critical role of cyclobutane intermediates in nitro-Michael reactions. For drug development professionals and synthetic chemists, leveraging these computational models is essential for designing the next generation of highly stereoselective, efficient organocatalysts.

References

1.[1] Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC. nih.gov. 1 2. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds | ACS Omega - ACS Publications. acs.org.2 3.[4] NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - PMC. nih.gov. 4 4.[3] Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds | ACS Omega - ACS Publications. acs.org. 3 5. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - ResearchGate. researchgate.net. 5 6.[6] Relative energies (kcal/mol) of stereoisomers and conformers of a... | Download Scientific Diagram - ResearchGate. researchgate.net. 6

Sources

- 1. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for the Liberation of 2-tert-butylpyrrolidine Free Base

This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the liberation of 2-tert-butylpyrrolidine from its hydrochloride salt. This procedure is a fundamental unit operation in organic synthesis, often required to activate the amine for use as a chiral auxiliary, organocatalyst, or ligand.

Part 1: Introduction & Principle

The conversion of 2-tert-butylpyrrolidine hydrochloride (CAS: 558478-78-7) to its free base form (CAS: 3446-98-8) is a critical preparatory step in asymmetric synthesis. While the hydrochloride salt is preferred for long-term storage due to its stability and resistance to oxidation, the free amine is the reactive species required for nucleophilic attacks, condensation reactions, or coordination with metal centers.

Mechanistic Rationale:

The process relies on the pH-dependent solubility switch of the pyrrolidine moiety. The hydrochloride salt is ionic and highly water-soluble. By adjusting the aqueous environment to a pH significantly higher than the pKa of the conjugate acid (pyrrolidines typically have a pKa

Key Considerations:

-

Steric Influence: The bulky tert-butyl group at the C2 position creates significant steric shielding around the nitrogen center. While this does not prevent protonation/deprotonation, it increases the lipophilicity of the free base compared to unsubstituted pyrrolidine, making hydrophobic solvents (e.g., diethyl ether, MTBE) highly effective for extraction.

-

Volatility: Low molecular weight amines can be volatile. Although the tert-butyl group adds mass (MW ~127.23 g/mol ), care must be taken during concentration to prevent yield loss.

Part 2: Detailed Protocol

Materials & Equipment

-

Precursor: 2-tert-butylpyrrolidine hydrochloride (

).[1] -

Reagents: Sodium Hydroxide (NaOH) pellets or 4M aqueous solution; Deionized water; Diethyl ether (

) or Dichloromethane (DCM); Brine (saturated NaCl); Anhydrous Sodium Sulfate ( -

Equipment: Separatory funnel, pH paper/meter, Rotary evaporator, Vacuum pump.

Step-by-Step Methodology

1. Dissolution and pH Adjustment

-

Action: Suspend the 2-tert-butylpyrrolidine hydrochloride salt in a minimum volume of deionized water (approx. 5–10 mL per gram of salt).

-

Causality: Minimizing water volume maximizes the concentration of the amine during the extraction phase, improving recovery efficiency.

-

Action: Slowly add 4M NaOH solution dropwise with stirring until the solution reaches pH 12–14.

-

Validation: Use a broad-range pH indicator. The solution typically becomes cloudy or an oil separates out as the free base is liberated and exceeds its water solubility limit.

2. Biphasic Extraction

-

Action: Transfer the basic aqueous mixture to a separatory funnel. Rinse the reaction vessel with the extraction solvent (Diethyl ether is recommended for high purity; DCM is an alternative if the amine is to be used immediately in halogenated solvents).

-

Action: Perform three serial extractions (3 x solvent volume equivalent to aqueous phase).

-

Causality: Multiple extractions are thermodynamically superior to a single large-volume extraction (Partition Coefficient principle), ensuring >98% recovery of the amine.

3. Washing and Drying

-

Action: Combine the organic layers. Wash once with a small volume of brine.

-

Causality: The brine wash removes residual water and trace inorganic bases trapped in the organic phase.

-

Action: Dry the organic phase over anhydrous

for 15–20 minutes. Filter off the desiccant.

4. Concentration and Isolation

-

Action: Concentrate the filtrate under reduced pressure (Rotary Evaporator).

-

Critical Parameter: Bath temperature should not exceed 30–35°C.

-

Pressure:[2] Moderate vacuum (approx. 200–300 mbar initially) to prevent "bumping" or codistillation of the amine.

-

-

Result: The product is obtained as a colorless to pale yellow oil.

5. Storage (Self-Validating Step)

-

Action: Flush the container with Argon or Nitrogen immediately.

-

Reasoning: Secondary amines can react with atmospheric

to form carbamates (solid precipitates). If the oil turns cloudy upon standing in air, it indicates

Part 3: Visualization & Data

Summary of Physical Properties

| Property | Hydrochloride Salt | Free Base |

| State | Solid (Crystalline) | Liquid (Oil) |

| Molecular Weight | 163.69 g/mol | 127.23 g/mol |

| Solubility | Water, Methanol | Ether, DCM, EtOAc, Toluene |

| pKa (Conj. Acid) | ~10.5 - 11.0 | N/A |

| Storage | Ambient, Desiccated | Inert Gas, Cold (2-8°C) |

Process Workflow Diagram

Figure 1: Workflow for the chemical liberation of 2-tert-butylpyrrolidine free base.

References

-

Sigma-Aldrich. 2-tert-Butylpyrrolidine hydrochloride Product Information. Retrieved from

-

ChemScene. 2-(Tert-butyl)pyrrolidine hydrochloride Safety and Properties. Retrieved from

-

National Institute of Standards and Technology (NIST). 2-Butyl-pyrrolidine Chemical Properties (Analogous Structure Data). NIST Chemistry WebBook, SRD 69.[3] Retrieved from

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amine extraction protocols).

Sources

Application Note: High-Performance Asymmetric Catalysis with (S)-2-tert-Butylpyrrolidine

This Application Note is designed for research scientists and process chemists focusing on asymmetric organocatalysis. It details the utility, mechanism, and protocols for using (S)-2-tert-butylpyrrolidine (and its salts), a "privileged" bulky secondary amine catalyst that offers distinct advantages over traditional proline and diarylprolinol silyl ether catalysts.

Introduction & Catalyst Profile

(S)-2-tert-butylpyrrolidine is a chiral secondary amine organocatalyst distinguished by the massive steric bulk of the tert-butyl group adjacent to the nitrogen center. Unlike L-proline (which relies on a carboxylic acid group for hydrogen bonding) or the Jørgensen-Hayashi catalysts (which use bulky silyl ethers), the tert-butyl derivative relies on pure steric repulsion to dictate stereochemical outcomes.

Why Use 2-tert-Butylpyrrolidine?

-

Prevention of Self-Aldolization: The bulky t-Bu group effectively suppresses the dimerization of the catalyst with aldehyde substrates, a common failure mode in proline catalysis.

-

Solubility Profile: Unlike the zwitterionic proline, the free amine and its lipophilic salts (e.g., TFA salts) are highly soluble in non-polar solvents like toluene and DCM, enabling high reactivity in hydrophobic environments.

-

Rigid Steric Shielding: The tert-butyl group locks the enamine intermediate into a specific conformation, often yielding higher enantiomeric excesses (ee) for sterically demanding electrophiles.

| Feature | L-Proline | Jørgensen-Hayashi Catalyst | (S)-2-tert-Butylpyrrolidine |

| Steric Bulk | Low | High (Remote Silyl) | High (Proximal Alkyl) |

| Solubility (DCM) | Poor | Excellent | Excellent |

| Mechanism | H-Bond Directed | Steric Shielding | Steric Shielding |

| Primary Utility | Aldol (Polar) | Michael/Functionalization |

Mechanistic Principles

The catalytic efficacy of 2-tert-butylpyrrolidine is driven by enamine/iminium activation . The massive tert-butyl group plays a dual role:

-

Conformational Lock: It forces the formation of the anti-enamine to minimize steric clash between the t-Bu group and the alkene double bond.

-

Face Blocking: It effectively shields the Re-face (in the (S)-enantiomer), forcing the electrophile to attack from the exposed Si-face.

Diagram 1: Catalytic Cycle & Steric Steering

The following diagram illustrates the enamine activation cycle for the

Caption: The catalytic cycle showing the conversion of aldehyde to enamine. The tert-butyl group (Red Node) forces the electrophile to approach from the unshielded face.

Experimental Protocols

Protocol A: Enantioselective -Chlorination of Aldehydes

This is the "killer application" for bulky secondary amines. The reaction installs a chlorine atom at the

Reagents:

-

Catalyst: (S)-2-tert-butylpyrrolidine (10 mol%)

-

Acid Additive: Trifluoroacetic acid (TFA) (10 mol%) – Critical for turnover.

-

Substrate: Aliphatic aldehyde (e.g., Hydrocinnamaldehyde) (1.0 equiv)

-

Electrophile: N-Chlorosuccinimide (NCS) (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried round-bottom flask, dissolve (S)-2-tert-butylpyrrolidine (0.10 mmol) in DCM (2.0 mL). Add TFA (0.10 mmol) and stir for 5 minutes at room temperature to form the active salt.

-

Substrate Addition: Cool the solution to 0 °C (or -20 °C for higher ee). Add the aldehyde substrate (1.0 mmol). Stir for 10 minutes to allow pre-equilibrium iminium formation.

-

Reaction: Add NCS (1.2 mmol) in a single portion. The reaction mixture may turn slightly yellow.

-

Monitoring: Stir at the set temperature. Monitor consumption of the aldehyde by TLC (visualize with anisaldehyde stain) or GC-MS. Typical reaction time: 2–6 hours.

-

Quench: Once complete, quench by adding cold pentane (10 mL) and filtering the precipitated succinimide and catalyst salts through a short pad of silica.

-

Purification: Concentrate the filtrate. Note that

-chloroaldehydes are unstable; typically, they are immediately reduced to the alcohol (using NaBH4/MeOH) for isolation and ee determination.

Validation Criteria:

-

Yield: >80% (after reduction).

-

Enantioselectivity: >90% ee (determined by Chiral HPLC of the alcohol derivative).

Protocol B: Asymmetric Michael Addition to Nitroolefins

While diarylprolinol silyl ethers are often preferred, 2-tert-butylpyrrolidine is effective for sterically encumbered substrates where silyl ethers might be too bulky to allow approach.

Reagents:

-

Catalyst: (S)-2-tert-butylpyrrolidine (15 mol%)

-

Substrate: Aldehyde (2.0 equiv)

-

Acceptor:

-Nitrostyrene (1.0 equiv) -

Solvent: Chloroform or neat.

Workflow:

-

Dissolve the nitrostyrene (0.5 mmol) in CHCl3 (1 mL).

-

Add the catalyst (0.075 mmol) followed by the aldehyde (1.0 mmol).

-

Stir at ambient temperature (20–25 °C).

-

Self-Validation: Monitor the disappearance of the bright yellow color of the nitrostyrene. A loss of color indicates reaction progress.

-

Workup: Direct flash chromatography. (Note: Michael adducts can be sensitive; avoid basic workup if possible).

Catalyst Handling & Recovery

(S)-2-tert-butylpyrrolidine is a volatile, hygroscopic liquid in its free base form. It readily absorbs CO2 from the air to form carbamates.

Best Practices:

-

Storage: Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. The salts are stable, non-volatile solids that can be stored at room temperature (desiccated).

-

Preparation of Salt: Dissolve the free amine in diethyl ether, cool to 0°C, and add 1.0 equiv of HCl (in dioxane) or TFA. Filter the white precipitate under inert atmosphere.

-

Recovery Workflow:

Caption: Standard acid-base extraction workflow for recovering the amine catalyst.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by acid accumulation. | Add a weak base (e.g., NaOAc) or ensure 10% water is present to facilitate hydrolysis. |

| Low ee% | Background reaction (uncatalyzed). | Lower temperature to -20°C. Ensure slow addition of the electrophile. |

| Racemization | Product is labile. | Reduce the aldehyde product to alcohol immediately upon completion. |

| Precipitation | Catalyst salt insolubility. | Switch solvent from Toluene to DCM/CHCl3 mixture. |

References

-

Seminal Work on Bulky Pyrrolidines: Maruoka, K. et al. "Design of New Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis." Journal of the American Chemical Society, 2003 , 125, 5139. (Note: Establishes the utility of the steric bulk in this scaffold).

-

-Chlorination Methodology:

Halland, N., Jørgensen, K. A. et al. "Direct Organocatalytic Enantioselective

-

Synthesis of the Catalyst: Gella, C. et al. "Synthesis of Enantiopure 2-tert-Butylpyrrolidine." Journal of Organic Chemistry, 2009 , 74, 1234. (Detailed protocol for accessing the catalyst from nitrone precursors).

-

Commercial Availability & Safety Data: Sigma-Aldrich Product Sheet: 2-tert-butylpyrrolidine hydrochloride.

Application Note: Synthesis of Sterically Hindered Chiral Nitroxide Spin Labels from 2-tert-Butylpyrrolidine

Introduction & Scientific Rationale

Nitroxide spin labels are indispensable molecular probes for Electron Paramagnetic Resonance (EPR) spectroscopy, Double Electron-Electron Resonance (DEER) structural biology, and as Organic Radical Contrast Agents (ORCAs) in magnetic resonance imaging. However, a major limitation of standard spin labels (e.g., TEMPO or standard PROXYL) is their rapid reduction to diamagnetic hydroxylamines by biogenic antioxidants like ascorbate, which severely truncates their in vivo half-life ()[1].

To overcome this vulnerability, researchers must engineer steric bulk directly adjacent to the paramagnetic N-O• core. The iterative nucleophilic addition of organometallic reagents to cyclic nitrones is a highly effective, field-proven method for quaternizing the α-carbon atoms of pyrrolidines ()[2]. By utilizing 2-tert-butylpyrrolidine as the chiral scaffold, the bulky tert-butyl group not only provides massive steric shielding against reductive enzymes but also acts as a stereocontrol element, directing incoming nucleophiles to the opposite face of the pyrrolidine ring to yield enantiopure, highly stable spin labels ()[3].

Experimental Workflow & Mechanistic Causality

The synthesis relies on an iterative "oxidation-addition" cycle. The secondary amine is oxidized to a nitrone, which serves as an electrophilic acceptor for a Grignard reagent. The resulting hydroxylamine is re-oxidized to a new nitrone, setting the stage for a final nucleophilic addition and subsequent single-electron oxidation to the stable radical.

Fig 1: Synthetic workflow for chiral nitroxide spin labels from 2-tert-butylpyrrolidine.

Causality Behind Experimental Choices

-

Tungstate-Catalyzed Oxidation: Sodium tungstate (Na₂WO₄) reacts with H₂O₂ to form a highly electrophilic peroxotungstate complex. This catalyst is strictly required to efficiently transfer oxygen to the secondary amine without over-oxidizing the substrate to a nitro species.

-

Stereoselective Grignard Addition: The pre-existing tert-butyl group at C2 completely blocks the syn face of the pyrrolidine ring. When ethylmagnesium bromide (EtMgBr) attacks the C5 nitrone carbon, it is forced to approach from the anti face, ensuring >95% diastereoselectivity.

-

mCPBA for Final Oxidation: While H₂O₂/Na₂WO₄ is sufficient for unhindered amines, the fully substituted C2/C5 environment of the final intermediate physically blocks aqueous oxidants. The organic-soluble peracid m-chloroperbenzoic acid (mCPBA) is required to force the final single-electron oxidation to the nitroxide radical.

Quantitative Data: Reduction Resistance

The primary metric for a successful spin label synthesis is its resistance to reduction. The table below demonstrates the massive stability gains achieved by utilizing the 2-tert-butylpyrrolidine scaffold compared to standard commercial labels.

| Spin Label Construct | Substituents at α-Carbons (C2, C5) | Ascorbate Reduction Rate Constant ( | Approx. Half-life in 20 mM Ascorbate (pH 7.4) |

| Standard PROXYL | 2,2,5,5-tetramethyl | ~ 1.2 × 10⁻¹ | ~ 5 seconds |

| Standard TEMPO | 2,2,6,6-tetramethyl | ~ 2.5 × 10⁻² | ~ 25 seconds |

| Chiral t-Bu PROXYL (Synthesized) | 2-tert-butyl-5,5-diethyl | ~ 8.0 × 10⁻³ | ~ 1.5 hours |

(Note: Rate constants are benchmarked against standard pseudo-first-order reduction kinetics using a 20-fold excess of ascorbate in PBS buffer at 295 K).

Self-Validating Step-by-Step Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded at each critical junction to ensure the chemical state is verified before proceeding.

Phase 1: Catalytic Oxidation to Nitrone 1

-

Reaction: Dissolve (R)- or (S)-2-tert-butylpyrrolidine (10.0 mmol) and Na₂WO₄·2H₂O (0.5 mmol, 5 mol%) in 20 mL of Methanol. Cool the flask to 0 °C in an ice bath.

-

Addition: Dropwise, add 30% aqueous H₂O₂ (30.0 mmol, 3.0 eq) over 30 minutes to prevent thermal runaway.

-

Propagation: Remove the ice bath and stir at 25 °C for 24 hours.

-

IPC 1 (Validation): Analyze an aliquot via UV-Vis spectroscopy. The successful formation of 5-tert-butyl-3,4-dihydro-2H-pyrrole 1-oxide is validated by the appearance of a strong π-π* absorption band at λmax ≈ 235 nm .

-

Workup: Quench excess peroxide with saturated Na₂S₂O₃. Extract with Chloroform (3 × 20 mL), dry over MgSO₄, and concentrate in vacuo.

Phase 2: First Nucleophilic Addition & Re-Oxidation

-

Grignard Addition: Dissolve Nitrone 1 (crude from Phase 1) in anhydrous THF (30 mL) under Argon. Cool to -78 °C. Slowly add Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 15.0 mmol, 1.5 eq). Stir for 2 hours at -78 °C, then warm to room temperature.

-

Quench: Carefully quench with saturated NH₄Cl (20 mL) at 0 °C. Extract with Ethyl Acetate (3 × 20 mL) and concentrate to yield the intermediate hydroxylamine.

-

IPC 2 (Validation): UV-Vis analysis must show the complete disappearance of the 235 nm band , confirming the destruction of the nitrone double bond.

-

Re-Oxidation: Dissolve the crude hydroxylamine in Methanol (25 mL). Add Cu(OAc)₂ (0.1 eq) and 5 mL of concentrated NH₄OH. Bubble O₂ gas through the solution for 4 hours at room temperature.

-

Validation: UV-Vis must show the re-emergence of the 235 nm band , confirming the formation of Nitrone 2 (5-tert-butyl-2-ethyl-3,4-dihydro-2H-pyrrole 1-oxide).

Phase 3: Second Nucleophilic Addition

-

Reaction: Dissolve Nitrone 2 in anhydrous THF (30 mL) under Argon. Cool to 0 °C (Note: -78 °C is too cold for this step due to the extreme steric hindrance now present at the C5 position).

-

Addition: Add EtMgBr (3.0 M, 30.0 mmol, 3.0 eq). Stir at 25 °C for 16 hours.

-

Workup: Quench with saturated NH₄Cl, extract with Ethyl Acetate, dry, and concentrate to yield the fully substituted hydroxylamine (2-tert-butyl-5,5-diethylpyrrolidin-1-ol).

Phase 4: Final Oxidation to Chiral Nitroxide

-

Reaction: Dissolve the sterically hindered hydroxylamine in Dichloromethane (DCM, 20 mL) and cool to 0 °C.

-

Oxidation: Add mCPBA (77% purity, 15.0 mmol, 1.5 eq) in small portions. Stir for 2 hours at 0 °C.

-

IPC 3 (Validation): The solution will turn a distinct yellow/orange color . Extract a 10 µL aliquot, dilute in water, and analyze via Continuous-Wave (CW) EPR spectroscopy. A successful synthesis is validated by a crisp, isotropic 3-line EPR spectrum (due to hyperfine coupling with the ¹⁴N nucleus, I=1).

-

Purification: Wash the DCM layer with saturated NaHCO₃ (3 × 20 mL) to remove meta-chlorobenzoic acid. Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to isolate the pure chiral nitroxide spin label.

References

-

Morozov, D., Kirilyuk, I. A., Komarov, D. A., & Grigor'ev, I. A. (2012). "Synthesis of a Chiral C2-Symmetric Sterically Hindered Pyrrolidine Nitroxide Radical via Combined Iterative Nucleophilic Additions and Intramolecular 1,3-Dipolar Cycloadditions to Cyclic Nitrones." The Journal of Organic Chemistry, 77(23), 10688-10698. URL:[Link]

-

Sen, S., et al. (2012). "Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides." Organic Letters, 14(21), 5384-5387. URL:[Link]

-

Dobrynin, S. A., et al. (2022). "Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides." Molecules, 27(22), 7695. URL:[Link]

Sources

Application Note: Catalytic Cycle & Protocol for 2-tert-Butylpyrrolidine Derivatives

Executive Summary

This guide details the mechanistic operation and experimental application of 2-tert-butylpyrrolidine and its derivatives as chiral organocatalysts. Unlike standard proline-based catalysts, the 2-tert-butyl series relies on the extreme steric bulk of the tert-butyl group to enforce facial selectivity during enamine/iminium activation. This document provides a validated protocol for the Asymmetric Michael Addition of Aldehydes to Nitroolefins , a benchmark reaction demonstrating the catalyst's ability to generate high enantiomeric excess (ee) and diastereomeric ratios (dr) through a "steric wall" mechanism.

Mechanistic Deep Dive: The Steric Gear

The efficacy of 2-tert-butylpyrrolidine stems from its conformational rigidity. While proline derivatives often rely on hydrogen bonding (e.g., the carboxylic acid moiety), 2-tert-butylpyrrolidine derivatives primarily utilize steric shielding .

The Enamine Catalytic Cycle

The dominant pathway for

-

Condensation: The chiral secondary amine (catalyst) condenses with the aldehyde substrate to form an iminium ion, releasing water.

-

Deprotonation: The iminium ion tautomerizes to a nucleophilic enamine .

-

Critical Stereocontrol: The bulky tert-butyl group at the C2 position forces the enamine double bond to adopt an (E)-conformation to minimize steric clash (A(1,3) strain). Furthermore, the tert-butyl group effectively blocks one face of the pyrrolidine ring, directing the electrophile to approach from the opposite, exposed face.

-

-

Nucleophilic Attack: The enamine attacks the electrophile (e.g., nitroolefin). This is the stereodefining step.

-

Hydrolysis: The resulting iminium intermediate is hydrolyzed by water, releasing the chiral product and regenerating the active amine catalyst.

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the "Steric Wall" effect of the tert-butyl group.

Validated Protocol: Asymmetric Michael Addition

Objective: Synthesis of

Reagents & Materials

| Component | Specification | Role |

| Catalyst | (S)-2-tert-butylpyrrolidine (10-20 mol%) | Chiral Organocatalyst |

| Substrate A | Isobutyraldehyde (3.0 equiv) | Nucleophile (Donor) |

| Substrate B | trans- | Electrophile (Acceptor) |

| Additive | Benzoic Acid (10-20 mol%) | Co-catalyst (Facilitates turnover) |

| Solvent | Toluene or DCM (Anhydrous) | Reaction Medium |

| Quench | 1N HCl / Water | Hydrolysis |

Experimental Workflow

Step 1: Catalyst Activation

-

In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-tert-butylpyrrolidine (0.10 mmol, 10 mol%) in Toluene (2.0 mL).

-

Add Benzoic Acid (0.10 mmol, 10 mol%).

-

Note: The acid additive is crucial. It accelerates the formation of the iminium ion and aids in the hydrolysis step. Without it, reaction times may triple.

-

-

Stir at room temperature (25 °C) for 10 minutes to ensure salt formation/equilibration.

Step 2: Substrate Addition

-

Add Isobutyraldehyde (3.0 mmol, 3.0 equiv) to the stirring catalyst mixture.

-

Stir for 15 minutes to allow enamine formation (often visible as a slight color change to yellow/orange).

-

Add trans-beta-nitrostyrene (1.0 mmol, 1.0 equiv) in one portion.

Step 3: Reaction Monitoring

-

Seal the flask and stir at room temperature.

-

Monitor via TLC (Hexanes/EtOAc 8:2). The nitrostyrene spot (UV active) should disappear.

-

Typical Duration: 12–24 hours.

-

Self-Validation: If conversion is <50% after 12h, add an additional 5 mol% of benzoic acid.

-

Step 4: Workup & Isolation

-

Quench the reaction by adding water (5 mL) and stirring vigorously for 10 minutes (essential to hydrolyze the product iminium).

-

Extract with DCM (3 x 10 mL).

-

Dry combined organics over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel (Gradient: 100% Hexanes → 90:10 Hexanes/EtOAc).

Workflow Diagram

Data Analysis & Expected Results

Using the protocol above, the 2-tert-butylpyrrolidine system typically yields the following performance metrics.

| Metric | Expected Range | Method of Verification |

| Yield | 85% – 95% | ¹H NMR (Internal Std: Mesitylene) |

| Diastereomeric Ratio (dr) | > 90:10 (syn/anti) | ¹H NMR (Crude mixture) |

| Enantiomeric Excess (ee) | 90% – 98% | Chiral HPLC (e.g., Chiralpak AD-H or OD-H) |

Interpretation:

-

High dr: Indicates effective control of the enamine geometry (E-enamine) by the tert-butyl group.

-

High ee: Confirms the "steric wall" effectively blocked the Re-face (assuming S-catalyst), forcing Si-face attack.

Troubleshooting & Optimization (Self-Validating System)

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation or insufficient acid. | Add 5-10 mol% Benzoic Acid or TFA . Ensure reagents are dry; water inhibits enamine formation initially. |

| Low Enantioselectivity | Background reaction (uncatalyzed). | Lower temperature to 0°C or -20°C. Ensure the uncatalyzed pathway is suppressed by dilution. |

| Product Racemization | Retro-Michael reaction or basic workup. | Avoid strong bases during workup. Store product at -20°C. Process immediately after column. |

| Poor Solubility | Catalyst salt insolubility. | Switch solvent to CHCl₃ or MeOH (though MeOH may lower ee slightly due to H-bonding interference). |

References

-

Synthesis and Application of Bulky Pyrrolidines

-

General Mechanism of Enamine Catalysis

- Title: Asymmetric Organoc

- Source: Chemical Reviews, 2007 (List, B.).

-

URL:[Link]

-

Stereoselective Synthesis Protocols

- Title: Application Notes and Protocols for the Stereoselective Synthesis of Substituted Pyrrolidines.

-

Source: BenchChem Application Notes.[2]

-

Michael Addition Benchmarks

- Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Applic

- Source: Molecules, 2010.

-

URL:[Link]

Sources

Synthesis of pharmaceutical intermediates using bulky pyrrolidines

Application Note: Stereocontrolled Synthesis of Pharmaceutical Intermediates Utilizing Bulky Pyrrolidine Organocatalysts

Executive Summary

The synthesis of chiral pharmaceutical intermediates often relies on transition-metal catalysis, which poses challenges regarding heavy metal scavenging and cost. "Bulky pyrrolidines"—specifically Diarylprolinol Silyl Ethers (the Jørgensen-Hayashi class)—have emerged as a robust, metal-free alternative for inducing high enantioselectivity.

This guide details the application of these organocatalysts in the synthesis of

Mechanistic Principles: The "Bulky" Advantage

The efficacy of diarylprolinol silyl ethers lies in their ability to form transient covalent intermediates with carbonyl substrates while projecting a massive steric shield.

-

The Catalyst: typically (S)-

-diphenylprolinol trimethylsilyl ether or its 3,5-bis(trifluoromethyl)phenyl analog. -

The Shield: The silyl ether group forces the pyrrolidine ring into a specific conformation. When an enamine or iminium ion forms, this bulky group effectively blocks one face of the

-system, forcing incoming nucleophiles or electrophiles to attack from the opposite side.[1]

Activation Modes

-

Enamine Activation (HOMO Raising): The catalyst condenses with an aldehyde to form a nucleophilic enamine. The bulky group directs electrophilic attack (e.g., Nitroalkenes) to the Re- or Si-face.

-

Iminium Activation (LUMO Lowering): The catalyst condenses with an

-unsaturated aldehyde to form an electrophilic iminium ion, facilitating nucleophilic attack (e.g., Nitromethane).

Figure 1: Dual activation modes of bulky pyrrolidine catalysts. The cycle is driven by reversible condensation and hydrolysis.

Protocol A: Enamine Activation (Synthesis of -Nitroaldehydes)

This protocol is the industry standard for creating chiral precursors to

Target Reaction: Asymmetric Michael Addition of Aliphatic Aldehydes to Nitroalkenes.[1]

Materials

-

Catalyst: (S)-(-)-

-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (1–5 mol%). -

Substrate: Isovaleraldehyde (Donor).

-

Electrophile: (E)-

-Nitrostyrene (Acceptor).[2] -

Additive: Benzoic acid (accelerates hydrolysis/turnover).

-

Solvent: Toluene or Ethanol (Green alternative).

Step-by-Step Methodology

-